Corey Lactone Aldehyde Benzoate: A Technical Guide for Drug Development Professionals
Corey Lactone Aldehyde Benzoate: A Technical Guide for Drug Development Professionals
Introduction: Corey lactone aldehyde benzoate (B1203000), also known by its systematic name [(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate, is a pivotal chiral intermediate in the stereocontrolled synthesis of prostaglandins (B1171923) and their analogues.[1][2] Its rigid bicyclic structure provides the necessary stereochemical control for the introduction of the characteristic side chains of prostaglandins, making it an invaluable building block in medicinal chemistry and drug development. This technical guide provides an in-depth overview of its properties, synthesis, and key reactions, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Corey lactone aldehyde benzoate is a white crystalline solid.[3] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 39746-01-5[1][4][5][6] |
| Molecular Formula | C₁₅H₁₄O₅[1][4][5][6] |
| Molecular Weight | 274.27 g/mol [1][4] |
| IUPAC Name | [(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate[1] |
| InChI | InChI=1S/C15H14O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11?,12+,13-/m1/s1[4] |
| InChIKey | NDHMOBCVFGMXRK-IBSWDFHHSA-N[4] |
| Canonical SMILES | C1--INVALID-LINK--C=O[1] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Source(s) |
| Melting Point | 116-120 °C | [3] |
| Solubility | DMF: 100 mg/mL, DMSO: 100 mg/mL, Ethanol: 5.2 mg/mL, PBS (pH 7.2): 4.7 mg/mL | [4][5] |
| Specific Rotation [α]D | -84° to -76° (c=0.8, CHCl₃) | [3] |
| ¹H NMR | Data not explicitly available in a single source for the final product. | |
| ¹³C NMR | Data not explicitly available in a single source for the final product. | [7] |
| Infrared (IR) | Conforms to structure | [3] |
| Mass Spectrometry (MS) | Data not explicitly available in a single source for the final product. |
Synthesis of Corey Lactone Aldehyde Benzoate
The primary route to Corey lactone aldehyde benzoate is through the selective oxidation of the primary alcohol of (-)-Corey lactone benzoate. A common and efficient method for this transformation is the Corey-Kim oxidation.[8][9]
Experimental Protocol: Corey-Kim Oxidation of (-)-Corey Lactone Benzoate
This protocol is a representative procedure based on the principles of the Corey-Kim oxidation.[8][9]
Materials:
-
(-)-Corey lactone benzoate
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfide (DMS)
-
Triethylamine (TEA)
-
Toluene (B28343) or Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of N-chlorosuccinimide in anhydrous toluene is cooled to 0 °C under an inert atmosphere (argon or nitrogen).
-
Dimethyl sulfide is added dropwise to the cooled solution, and the mixture is stirred for a short period at 0 °C, then cooled further to -25 °C.
-
A solution of (-)-Corey lactone benzoate in anhydrous toluene is added dropwise to the reaction mixture.
-
After the addition is complete, the reaction is stirred at -25 °C for approximately 1-2 hours.
-
Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield Corey lactone aldehyde benzoate.
Application in Prostaglandin (B15479496) Synthesis: The Wittig Reaction
Corey lactone aldehyde benzoate is a key precursor for the introduction of the α-chain of prostaglandins via the Wittig reaction.[10][11][12] This reaction involves the coupling of the aldehyde with a phosphonium (B103445) ylide, forming the characteristic alkene of the prostaglandin structure.
Experimental Protocol: Wittig Reaction of Corey Lactone Aldehyde Benzoate
This is a generalized protocol for the Wittig reaction to form the prostaglandin α-chain. The specific phosphonium salt used will determine the final structure of the prostaglandin analogue.
Materials:
-
Corey lactone aldehyde benzoate
-
Appropriate phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO))
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
The phosphonium salt is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
The suspension is cooled to a low temperature (e.g., 0 °C or -78 °C, depending on the base).
-
A strong base (e.g., n-BuLi) is added dropwise to the suspension to generate the ylide. The mixture is typically stirred for 30-60 minutes.
-
A solution of Corey lactone aldehyde benzoate in the same anhydrous solvent is added dropwise to the ylide solution at the low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the prostaglandin intermediate with the newly formed α-chain.
Corey lactone aldehyde benzoate remains a cornerstone in the synthesis of prostaglandins and related therapeutic agents. Its well-defined stereochemistry and versatile reactivity allow for the efficient and controlled construction of complex molecular architectures. The protocols and data provided in this guide serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development, facilitating the synthesis of novel prostaglandin analogues with potential therapeutic applications.
References
- 1. Corey aldehyde benzoate | C15H14O5 | CID 71669265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (-)-Corey lactone benzoate [myskinrecipes.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Corey Lactone Aldehyde Benzoate | CAS 39746-01-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Corey-Kim Oxidation [organic-chemistry.org]
- 9. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
